Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 62135-58-4
VCID: VC4141202
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=NN2C=CC=CC2=N1
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

CAS No.: 62135-58-4

Cat. No.: VC4141202

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate - 62135-58-4

Specification

CAS No. 62135-58-4
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3
Standard InChI Key CCEWYZJHYQITGS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2C=CC=CC2=N1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar triazolo[1,5-a]pyridine scaffold fused with an ethyl carboxylate group at the 2-position. X-ray crystallography of analogous structures reveals minimal deviation from planarity (r.m.s. deviation ~0.0068 Å), a trait critical for π-π stacking interactions in biological systems. The ethyl ester moiety introduces steric and electronic effects that modulate solubility and reactivity, as evidenced by its predicted pKa of 0.03 ± 0.30 .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight191.19 g/mol
Melting Point136–138°C (in ethanol)
Density1.33 ± 0.1 g/cm³ (predicted)
SolubilityModerate in polar solvents

Synthetic Methodologies

Conventional Thermal Synthesis

The most reported synthesis involves reacting 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate with ethyl 2-chloro-2-oxoacetate in pyridine at 100°C for 18 hours . This exothermic reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the triazolo ring. Post-reaction workup includes trituration with saturated Na₂CO₃ and successive dichloromethane extractions, yielding a light brown solid with 90.6% purity .

Advanced Synthetic Strategies

Recent innovations emphasize eco-friendly protocols:

  • Microwave-Assisted Synthesis: Catalyst-free cyclization under microwave irradiation reduces reaction times from hours to minutes while maintaining yields >85% .

  • Ultrasound-Promoted Routes: Ultrasonic activation enhances regioselectivity in reactions with Michael acceptors, enabling access to derivatives with antioxidant properties .

Biological and Pharmacological Relevance

Purine Bioisosterism

The triazolo[1,5-a]pyridine core serves as a purine isostere, mimicking adenosine in kinase inhibition assays. For example, TP-derived analogs inhibit cyclin-dependent kinases (CDKs) at sub-µM IC₅₀ values by competing with ATP binding . Structural modifications at the 2-carboxylate position modulate selectivity; ethyl ester derivatives exhibit enhanced blood-brain barrier permeability compared to carboxylic acid analogs .

Antiviral Applications

Virtual screening identified TP-based inhibitors of influenza PA-PB1 protein-protein interactions. Ethyl carboxylate derivatives disrupt viral replication by blocking cap-binding in the RNA polymerase complex, with EC₅₀ values comparable to oseltamivir .

SupplierPackagingPurityPrice
TRC10 mg95%$45
Crysdot1 g95+%$594
Alichem1 gN/A$842.4

Data from indicate persistent supply chain challenges, likely due to multi-step synthesis and specialized handling requirements (e.g., inert atmosphere storage) .

Future Directions

Drug Discovery Opportunities

  • Kinase Inhibitor Optimization: Structure-activity relationship (SAR) studies could exploit the ethyl ester’s lipophilicity to improve CNS penetration in neurodegenerative disease targets.

  • Anticancer Chelators: The triazole nitrogen atoms enable metal coordination, suggesting utility in platinum-based chemotherapy adjuvants .

Green Chemistry Advances

Scaling microwave- and ultrasound-mediated syntheses could reduce solvent waste by 70% compared to thermal methods, aligning with ACS Green Chemistry Principles .

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